N-(3-chlorobenzyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide
CAS No.:
Cat. No.: VC16330943
Molecular Formula: C17H19ClN4O3
Molecular Weight: 362.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H19ClN4O3 |
|---|---|
| Molecular Weight | 362.8 g/mol |
| IUPAC Name | N-[(3-chlorophenyl)methyl]-2-(3-morpholin-4-yl-6-oxopyridazin-1-yl)acetamide |
| Standard InChI | InChI=1S/C17H19ClN4O3/c18-14-3-1-2-13(10-14)11-19-16(23)12-22-17(24)5-4-15(20-22)21-6-8-25-9-7-21/h1-5,10H,6-9,11-12H2,(H,19,23) |
| Standard InChI Key | ZZTFRHGVKOPAMJ-UHFFFAOYSA-N |
| Canonical SMILES | C1COCCN1C2=NN(C(=O)C=C2)CC(=O)NCC3=CC(=CC=C3)Cl |
Introduction
N-(3-chlorobenzyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide is a complex organic compound belonging to the class of pyridazinone derivatives. Its molecular formula is C17H19ClN4O3, and it has a molecular weight of approximately 362.8 g/mol . This compound features a unique structure characterized by the presence of a 3-chlorobenzyl moiety, a morpholine ring, and a pyridazinone core. These structural components suggest potential interactions with biological targets, which could facilitate binding to proteins or enzymes involved in various physiological processes.
Structural Features and Synthesis
The synthesis of N-(3-chlorobenzyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multiple steps, depending on the availability of starting materials and desired yields. The compound's structure is confirmed through spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Structural Components:
-
3-chlorobenzyl moiety: Provides a halogenated aromatic ring, which can influence the compound's reactivity and biological activity.
-
Morpholine ring: Contributes to the compound's ability to interact with biological targets due to its basic nitrogen atom.
-
Pyridazinone core: Known for its role in various biologically active compounds, including those with anti-inflammatory and anticancer properties .
Biological Activity and Potential Applications
Preliminary studies indicate that N-(3-chlorobenzyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide exhibits significant biological activity, particularly in inhibiting certain enzymes and pathways associated with cancer proliferation and inflammation. Its structural components suggest it may interact with specific receptors or proteins involved in these processes. Similar compounds within its class have demonstrated anti-cancer properties, making this compound a candidate for further pharmacological studies.
Potential Applications:
-
Anticancer Activity: The compound's structural features suggest potential efficacy against cancer cell lines by inhibiting proliferation pathways.
-
Anti-inflammatory Activity: The presence of a pyridazinone core and morpholine ring may contribute to anti-inflammatory effects.
Comparison with Similar Compounds
Several compounds share structural similarities with N-(3-chlorobenzyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide, including:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-benzyl-N-methyl-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide | Similar backbone, methyl substitution | Potential anti-cancer activity |
| 2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]-N-(phenethyl)acetamide | Different side chain (phenethyl) | Inhibitory effects on tumor growth |
| 2-[3-(piperidin-4-yloxy)pyrimidin]-N-benzoylacetamide | Contains piperidine instead of morpholine | Anti-inflammatory properties |
Research Findings and Future Directions
Research on N-(3-chlorobenzyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide is ongoing, with a focus on understanding its mechanism of action and potential therapeutic applications. Interaction studies involving this compound aim to elucidate its binding affinity towards various biological targets, which will aid in designing more potent analogs.
Future Research Directions:
-
In-depth Mechanistic Studies: Further investigation into the compound's interaction with biological targets is necessary to fully understand its therapeutic potential.
-
Structure Optimization: The unique structural features of this compound make it an attractive template for designing more potent analogs with enhanced biological activity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume